1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide
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Overview
Description
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide, also known as 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone hydrobromide, is a chemical compound that is an impurity of Terbutaline. Terbutaline is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is a structural analog of Terbutaline and is often studied for its potential bronchodilatory properties .
Mechanism of Action
Target of Action
The primary target of Terbutaline Impurity D HBr is believed to be the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle, and their activation leads to various physiological responses .
Mode of Action
Terbutaline Impurity D HBr acts as an agonist at the beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently decreases intracellular calcium, activating protein kinase A and inactivating myosin light-chain kinase .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr affects several biochemical pathways. The most notable is the adenylyl cyclase-cAMP pathway , which is involved in the regulation of various physiological processes, including smooth muscle relaxation .
Pharmacokinetics
Studies on terbutaline, a related compound, have shown that it exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . More research is needed to fully understand the ADME properties of Terbutaline Impurity D HBr.
Result of Action
The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr leads to a decrease in intracellular calcium, which results in the relaxation of smooth muscle cells . This can help alleviate symptoms in conditions such as asthma, bronchitis, and emphysema .
Preparation Methods
The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide involves several steps, including condensation, reduction, deprotection, and substitution reactions. The starting materials for the synthesis are 3,5-dimethoxy phenylacetic acid and tert-butylamine. The process involves the following steps :
Condensation: 3,5-dimethoxy phenylacetic acid reacts with tert-butylamine to form an intermediate.
Reduction: The intermediate undergoes reduction to form a secondary intermediate.
Deprotection: The secondary intermediate is deprotected to remove any protecting groups.
Substitution: The final step involves a substitution reaction to form this compound.
Chemical Reactions Analysis
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide has several scientific research applications, including:
Pharmaceutical Research: It is used in the identification and characterization of impurities in Terbutaline sulfate, aiding in quality control and method validation.
Bronchodilatory Studies: Due to its structural similarity to Terbutaline, it is studied for its potential bronchodilatory properties and its effects on beta-2 adrenergic receptors.
Analytical Chemistry: It is used as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure the purity and quality of pharmaceutical products.
Comparison with Similar Compounds
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide can be compared with other similar compounds, such as:
Terbutaline EP Impurity C HBr: Another impurity of Terbutaline with a similar structure but different functional groups.
Terbutaline Hemisulfate: A sulfate salt form of Terbutaline used in pharmaceutical formulations.
Terbutaline Impurity 3: Another impurity with a different molecular structure and properties.
Properties
CAS No. |
94109-61-2 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3 |
InChI Key |
KJZOTGCJVSCWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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